molecular formula C52H88N10O15 B568995 Caspofungin Acetate-d4 CAS No. 1131958-73-0

Caspofungin Acetate-d4

カタログ番号 B568995
CAS番号: 1131958-73-0
分子量: 1097.355
InChIキー: JYIKNQVWKBUSNH-XXPLCQOFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caspofungin Acetate-d4 is an antifungal drug that belongs to a new class termed the echinocandins . It is used to treat Aspergillus and Candida infections . It is a semi-synthetic water-soluble lipopeptide produced from a fermentation product of the fungus Glarea lozoyensis .


Synthesis Analysis

Caspofungin is a semi-synthetic derivative of pneumocandin B0, a naturally occurring, lipophilic cyclic peptide isolated from the fungus, Glarea lozoyensis . The purification was extremely problematic due to the structural similarity between pneumocandin A0 and B0 .


Molecular Structure Analysis

The molecular formula of Caspofungin Acetate-d4 is C52D4H84N10O15.2C2H4O2 . It is a semi-synthetic water-soluble lipopeptide .


Chemical Reactions Analysis

Caspofungin-d4 (acetate) is the deuterium labeled Caspofungin diacetate. Caspofungin diacetate inhibits the synthesis of the cell wall component β-(1,3)-D-glucan .


Physical And Chemical Properties Analysis

The molecular weight of Caspofungin Acetate-d4 is 1217.44 . More detailed physical and chemical properties are not available in the search results.

科学的研究の応用

Medical Mycology

Application Summary

Caspofungin Acetate, a semi-synthetic derivative of pneumocandin B0, is a lipophilic cyclic peptide isolated from the fungus, Glarea lozoyensis . It’s the first in class antifungal agent and belongs to the echinocandin family . This new class of antifungal agents acts on the fungal cell wall by inhibiting glucan synthesis .

Methods of Application

Caspofungin Acetate is a sterile, lyophilized product for intravenous (IV) infusion . It’s produced from a fermentation product of the fungus Glarea lozoyensis .

Results and Outcomes

Clinical trials have shown Caspofungin to be well tolerated and effective in invasive aspergillosis in patients refractory or intolerant to standard treatment . It has also shown efficacy in oropharyngeal and oesophageal candidiasis . In these trials, favorable responses were observed in 45% of the cases for invasive aspergillosis and between 67-93% for oropharyngeal and oesophageal candidiasis .

Treatment of Invasive Fungal Disease in Hematological Patients

Application Summary

Caspofungin Acetate-d4 has been used in the treatment of invasive fungal disease in hematological patients . This includes patients undergoing cancer chemotherapy, hematopoietic stem-cell transplantation (HSCT), or solid-organ transplantation .

Methods of Application

Caspofungin is administered intravenously . The specific dosage and duration of treatment depend on the type and severity of the infection, as well as the patient’s overall health status .

Results and Outcomes

In a multicenter, prospective, non-comparative, observational ProCAS study, the overall favorable response rate was 77% for patients with invasive candidiasis (IC) and 79% for those with invasive aspergillosis (IA) . The therapy was generally well tolerated, with only two (1.7%) patients having a non-serious drug-related adverse reaction .

Treatment of Invasive Aspergillosis in Patients Refractory to or Intolerant of Conventional Antifungal Therapy

Application Summary

Caspofungin Acetate-d4 has been used for the treatment of invasive aspergillosis in patients who are refractory to or intolerant of conventional antifungal therapy .

Methods of Application

As with other applications, Caspofungin is administered intravenously . The specific dosage and duration of treatment depend on the type and severity of the infection, as well as the patient’s overall health status .

Results and Outcomes

A favorable response to caspofungin therapy was observed in 45% of 83 patients, including 50% of 64 with pulmonary aspergillosis and 23% of 13 with disseminated aspergillosis . Drug-related nephrotoxicity and hepatotoxicity occurred infrequently .

Treatment of Invasive Candidiasis and Aspergillosis in Hematological Patients

Application Summary

Caspofungin Acetate-d4 has been used in the treatment of invasive candidiasis (IC) and invasive aspergillosis (IA) in hematological patients . This includes patients undergoing cancer chemotherapy, hematopoietic stem-cell transplantation (HSCT), or solid-organ transplantation .

Results and Outcomes

In a multicenter, prospective, non-comparative, observational ProCAS study, the overall favorable response rate was 77% for patients with IC and 79% for those with IA . The therapy was generally well tolerated, with only two (1.7%) patients having a non-serious drug-related adverse reaction .

Treatment of Invasive Fungal Disease in Patients with Hepatic Impairment

Application Summary

Caspofungin Acetate-d4 has been used in the treatment of invasive fungal disease in patients with hepatic impairment .

Results and Outcomes

Caspofungin is well tolerated and highly effective. It does not exacerbate the hepatic and renal function when administered with the not-reducing dose, which indicates the clinical application value of caspofungin . Besides, extending the treatment duration has little effect on improving the efficacy of caspofungin .

Safety And Hazards

Caspofungin Acetate-d4 can cause serious eye damage and is suspected of damaging fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

将来の方向性

While Caspofungin has shown promise in treating invasive aspergillosis and candidiasis, further studies are required to define its exact role in the antifungal armamentarium . It is also being studied for its efficacy in treating other fungal infections .

特性

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28?,29?,30-,33-,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+,46+/m1/s1/i21D2,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIKNQVWKBUSNH-XXPLCQOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N[C@@H]1[C@@H](C[C@@H](C(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CC[C@@H]([C@H]3C(=O)N1)O)[C@@H](CCN)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)NC(=O)CCCCCCCCC(C)CC(C)CC)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H88N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1097.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caspofungin-d4

Citations

For This Compound
2
Citations
IG Yu, SE O'Brien, DM Ryckman - Journal of Aerosol Medicine and …, 2021 - liebertpub.com
Background: Aspergillosis is a serious fungal lung infection caused by Aspergillus spp. and is often fatal in immunocompromised patients. Current antifungal drug treatment and delivery …
Number of citations: 3 www.liebertpub.com
Q Wang, Z Zhang, D Liu, W Chen, G Cui… - Antimicrobial agents …, 2020 - Am Soc Microbiol
… Caspofungin acetate-d4 was used as an internal standard. A Waters BEH C 18 column (50 by 2.1 mm, 1.8 μm) was used with a gradient elution with mobile phase A (water with 0.1% …
Number of citations: 15 journals.asm.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。